4-Benzyloxy-3'-fluorobiphenyl-3-carbaldehyde
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Overview
Description
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group at the 4-position, a fluorine atom at the 3’-position, and an aldehyde group at the 3-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of 4-Benzyloxy-3-fluorophenylboronic Acid: This intermediate can be synthesized by reacting 4-benzyloxy-3-fluorophenylboronic acid with appropriate reagents.
Suzuki-Miyaura Cross-Coupling Reaction: The intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide to form the biphenyl structure.
Oxidation: The final step involves the oxidation of the intermediate to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production methods for 4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Benzyloxy-3’-fluorobiphenyl-3-carboxylic acid.
Reduction: Formation of 4-Benzyloxy-3’-fluorobiphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-fluorophenylboronic Acid: Similar structure but lacks the aldehyde group.
4-Benzyloxybiphenyl-3-carbaldehyde: Similar structure but lacks the fluorine atom.
3’-Fluorobiphenyl-3-carbaldehyde: Similar structure but lacks the benzyloxy group.
Uniqueness
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde is unique due to the combination of the benzyloxy group, fluorine atom, and aldehyde group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H15FO2 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15FO2/c21-19-8-4-7-16(12-19)17-9-10-20(18(11-17)13-22)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
AKDNNLPVNTXFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)F)C=O |
Origin of Product |
United States |
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